sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
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Overview
Description
Taurolithocholic acid sodium salt is a taurine-conjugated form of lithocholic acid, a secondary bile acid. It is known for its potent cholestatic properties and acts as a calcium ion agonist . This compound is extensively used in scientific research to explore various aspects of bile acid physiology and pathophysiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Taurolithocholic acid sodium salt is synthesized by conjugating lithocholic acid with taurine. The reaction typically involves the activation of the carboxyl group of lithocholic acid, followed by its reaction with taurine in the presence of a coupling agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for taurolithocholic acid sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of activation and conjugation, with additional purification steps to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of taurolithocholic acid sodium salt. These derivatives can have different biological activities and properties .
Scientific Research Applications
Taurolithocholic acid sodium salt is widely used in scientific research for its role in bile acid physiology and pathophysiology. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions to study bile acid chemistry.
Biology: Employed in studies of bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating liver diseases and other conditions related to bile acid metabolism.
Industry: Utilized in the production of detergents and other products due to its ability to solubilize lipids
Mechanism of Action
Taurolithocholic acid sodium salt primarily exerts its effects by interacting with bile acid receptors and transporters. It influences lipid metabolism, cholesterol homeostasis, and bile acid signaling pathways. The compound’s mechanism of action involves its role in lipid digestion and absorption in the gastrointestinal tract .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to taurolithocholic acid sodium salt include:
- Taurocholic acid sodium salt
- Sodium taurochenodeoxycholate
- Sodium tauroursodeoxycholate
- Taurolithocholic acid 3-sulfate disodium salt
- Lithocholic acid
Uniqueness
Taurolithocholic acid sodium salt is unique due to its potent cholestatic properties and its role as a calcium ion agonist. Its specific interactions with bile acid receptors and transporters set it apart from other similar compounds .
Properties
IUPAC Name |
sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERYJYXPRIDTO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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